5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate
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Overview
Description
5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl propanoate is a complex organic compound with a unique structure that includes a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl propanoate typically involves multiple steps, starting from readily available precursors
Formation of Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor under acidic or basic conditions.
Introduction of Cyclopropyl and Phenylethyl Groups: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the cyclopropyl and phenylethyl groups.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with propanoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenylethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl propanoate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and cancer.
Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.
Mechanism of Action
The mechanism of action of 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
- 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl propanoate hydrochloride
Uniqueness
Compared to similar compounds, 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl propanoate stands out due to its specific ester group, which can influence its solubility, stability, and biological activity. The presence of the propanoate ester may also affect its pharmacokinetic properties, making it a unique candidate for certain applications.
Properties
Molecular Formula |
C21H23NO3S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
[5-(2-cyclopropyl-2-oxo-1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] propanoate |
InChI |
InChI=1S/C21H23NO3S/c1-2-18(23)25-19-12-16-13-22(11-10-17(16)26-19)20(21(24)15-8-9-15)14-6-4-3-5-7-14/h3-7,12,15,20H,2,8-11,13H2,1H3 |
InChI Key |
LYIFSJPHFFGFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)C(=O)C4CC4 |
Origin of Product |
United States |
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